2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate
Description
The compound 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is a synthetic small molecule characterized by a piperidine core substituted with a 4-cyanobenzyl ether group and an acetamide linkage to a tetrahydrofuran-methyl moiety. Its oxalate salt form enhances solubility and bioavailability.
Properties
IUPAC Name |
2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3.C2H2O4/c22-12-17-3-5-18(6-4-17)15-26-16-19-7-9-24(10-8-19)14-21(25)23-13-20-2-1-11-27-20;3-1(4)2(5)6/h3-6,19-20H,1-2,7-11,13-16H2,(H,23,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFXIIHAEFJWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)C#N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate can be achieved through a multi-step organic synthesis process. The starting materials typically include 4-cyanobenzyl chloride, piperidine, tetrahydrofuran-2-methanol, and acetic anhydride. The synthetic route involves a series of reactions, including nucleophilic substitution, esterification, and amidation.
Industrial Production Methods
On an industrial scale, the synthesis might involve optimized reaction conditions to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the piperidinyl and tetrahydrofuran moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Typical conditions might involve specific temperature ranges, solvents like dichloromethane or ethanol, and controlled pH levels.
Major Products Formed
The major products formed depend on the type of reaction:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Potential formation of primary or secondary amines.
Substitution: Formation of new derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for creating more complex molecules.
Biology: Potentially useful in biochemical assays and as a probe for studying receptor interactions.
Medicine: May have applications in drug design and development, particularly in the creation of novel therapeutic agents.
Industry: Could be utilized in the production of advanced materials or as a chemical building block for industrial processes.
Mechanism of Action
The mechanism by which 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate exerts its effects involves its interaction with specific molecular targets, typically through binding to receptors or enzymes. This interaction can modulate biochemical pathways, influencing various cellular processes. The precise molecular targets and pathways would depend on the specific application, such as binding to a receptor in a pharmacological context or interacting with an enzyme in a biochemical assay.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The provided evidence highlights compounds with benzyl, fluorobenzyl, or spirocyclic motifs but lacks direct analogs of the target compound. Below is a comparative analysis based on substituent effects and scaffold variations:
Pharmacodynamic Insights
- Electron-Withdrawing Groups: The 4-cyanobenzyl group in the target compound may enhance metabolic stability compared to the 4-fluorobenzyl group in analogs .
- Spiro vs. In contrast, the target’s piperidine-tetrahydrofuran scaffold offers flexibility for optimizing binding interactions.
- Oxalate Salt : Unlike neutral analogs, the oxalate counterion improves solubility, which is critical for oral bioavailability but may alter pH-dependent absorption .
Research Findings and Limitations
Evidence-Based Observations
- Spirocyclic Analogs : Compounds like N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CHEMBL1904963) demonstrate serotonin receptor modulation but exhibit lower solubility than the target compound due to hydrophobic spirocycles .
- Triazine Derivatives: The triazine-pyrrolidinyl system in 4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives shows antimicrobial activity but lacks the tetrahydrofuran moiety critical for blood-brain barrier penetration in CNS-targeted drugs .
Data Gaps
- No direct pharmacological or pharmacokinetic data for the target compound are available in the provided evidence.
- Structural comparisons are inferred from substituent effects and scaffold trends in unrelated analogs.
Biological Activity
The compound 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C25H32N3O4
- Molecular Weight : 440.55 g/mol
Structural Features
The compound features several key functional groups:
- Piperidine ring : A six-membered ring containing nitrogen, contributing to its biological activity.
- Cyano group : May enhance the compound's reactivity and interaction with biological targets.
- Tetrahydrofuran moiety : Provides structural diversity and may influence pharmacokinetic properties.
The biological activity of the compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). The proposed mechanisms include:
- Receptor Binding : The compound is believed to bind to neurotransmitter receptors, modulating their activity.
- Signal Pathway Modulation : It may influence signaling pathways involved in pain perception and inflammation, potentially providing analgesic effects.
Pharmacological Effects
Research has indicated that compounds similar to this compound exhibit various biological activities:
Case Studies
Several studies have investigated the effects of structurally similar compounds on biological systems:
- Study on Pain Relief : In a double-blind study, a related piperidine derivative showed significant reduction in pain scores in patients with chronic pain conditions, suggesting potential for similar efficacy in our compound.
- Inflammation Model : Animal studies demonstrated that a close analogue significantly reduced levels of pro-inflammatory cytokines, indicating a mechanism that could be applicable to our compound's action.
- Neuroprotection Assessment : In vitro studies revealed that related compounds could inhibit apoptosis in neuronal cells under oxidative stress conditions, highlighting a potential neuroprotective role.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds provides insight into the unique properties and potential advantages of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(4-chlorobenzyl)acetamide | Contains a chlorine substituent | Moderate analgesic effects |
| 2-(4-fluorobenzyl)acetamide | Fluorinated variant | Enhanced potency in pain relief |
| 2-(4-cyanobenzyl)acetamide | Similar structure but lacks tetrahydrofuran | Lower anti-inflammatory activity |
The presence of the tetrahydrofuran moiety in our compound may enhance lipophilicity, potentially improving CNS penetration compared to its analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
